(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Properties

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1217061-44-3) is a brominated heterocyclic building block featuring an imidazo[1,2-a]pyridine core substituted at the 7-position with a bromine atom and at the 2-position with an acetic acid moiety. With a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol, this compound is classified as a 6,5-fused aromatic heterocycle.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1217061-44-3
Cat. No. B1391631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
CAS1217061-44-3
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Br)CC(=O)O
InChIInChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14)
InChIKeyKTHVLTHUDCSHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1217061-44-3): Core Structural and Property Baseline for Imidazopyridine-Based Building Block Procurement


(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1217061-44-3) is a brominated heterocyclic building block featuring an imidazo[1,2-a]pyridine core substituted at the 7-position with a bromine atom and at the 2-position with an acetic acid moiety . With a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol, this compound is classified as a 6,5-fused aromatic heterocycle . Its structural features include a bromine atom that serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a carboxylic acid group that enables amide bond formation or esterification, making it a strategic intermediate for the synthesis of more complex molecules in medicinal chemistry and chemical biology [1].

Why Generic Imidazopyridine Acetic Acid Analogs Cannot Simply Replace (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in Synthetic and Biological Workflows


Substitution with close analogs—such as the non-brominated parent compound (CAS 19741-30-1) , the 6-chloro analog (CAS 59128-13-1) , or the 5,7-dimethyl derivative —is not straightforward because the precise position and nature of the halogen substituent on the imidazopyridine core fundamentally alters three critical parameters: (1) electronic distribution and thus the reactivity of the pyridine nitrogen and the imidazole ring in further functionalization steps, (2) the compound's physicochemical properties (e.g., LogP, pKa, and TPSA) which govern passive permeability and solubility, and (3) the binding affinity and selectivity for biological targets, as demonstrated by class-level evidence showing that even minor modifications on the imidazopyridine scaffold can shift a compound from a potent kinase inhibitor to an inactive entity [1]. The 7-bromo substitution pattern provides a unique electronic and steric environment that directly dictates its performance in cross-coupling reactions and its potential for generating patentable, selective lead molecules, necessitating its specific procurement for targeted research programs.

Quantitative Differentiation Evidence for (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid vs. Closest Analogs


Increased Lipophilicity and Predicted Membrane Permeability vs. Non-Halogenated Parent Scaffold

The presence of the 7-bromo substituent in (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid confers a significantly higher lipophilicity compared to its non-halogenated parent compound, 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid . This is a critical differentiator for designing CNS-penetrant molecules or for improving passive cellular permeability. The target compound has a predicted consensus Log Po/w of 1.53, whereas the parent scaffold is significantly more polar with a lower LogP, which can limit its utility in crossing lipid bilayers .

Medicinal Chemistry Drug Design Physicochemical Properties

Unique Topological Polar Surface Area (TPSA) Profile vs. 6-Chloro and 5,7-Dimethyl Analogs

The topological polar surface area (TPSA) of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a key predictor of oral bioavailability and blood-brain barrier penetration. Its TPSA of 54.6 Ų falls within the optimal range (below 60-70 Ų) for CNS drug candidates, while being sufficiently polar to maintain some aqueous solubility. This value is a direct consequence of the bromine substitution, which alters the electron density distribution on the imidazopyridine core without adding a new hydrogen-bond donor/acceptor [1].

Medicinal Chemistry ADME Prediction Physicochemical Properties

Strategic Synthetic Handle: 7-Bromo Substitution Enables Efficient Suzuki-Miyaura Cross-Coupling for Library Synthesis

The bromine atom at the 7-position of the imidazopyridine core in the target compound serves as a privileged synthetic handle for Pd-catalyzed cross-coupling reactions . This allows for the rapid diversification of the core scaffold, a feature not present in non-halogenated or differently substituted analogs. The efficiency of this reaction is well-established for this class of compounds, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Documented Class Activity as a Privileged Scaffold for Kinase Inhibition with Potential Selectivity Advantages

The imidazo[1,2-a]pyridine core, particularly when substituted with a halogen at the 7-position, is a recognized privileged scaffold for targeting receptor tyrosine kinases (RTKs) [1]. Patents and literature describe compounds within this class, including those with 7-bromo substitution, as potent inhibitors of VEGF-R2 and other kinases implicated in angiogenesis and cancer . While specific IC50 data for the target compound is not publicly available, the class-level evidence strongly suggests that this substitution pattern is a key determinant of binding affinity and selectivity.

Kinase Inhibition Drug Discovery Medicinal Chemistry

High-Value Application Scenarios for (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid Based on Differentiated Evidence


CNS Drug Discovery: Optimization of Passive Permeability and BBB Penetration

Medicinal chemists developing CNS-penetrant kinase inhibitors or other neurological agents should prioritize this building block. Its predicted LogP of 1.53 and TPSA of 54.6 Ų fall within the optimal range for crossing the blood-brain barrier, offering a more favorable starting point than the highly polar non-brominated parent scaffold . This allows for early-stage optimization of brain exposure without adding excessive molecular weight.

Focused Kinase Library Synthesis via Suzuki-Miyaura Diversification

In medicinal chemistry programs targeting receptor tyrosine kinases (RTKs) such as VEGF-R2, this compound is a strategic intermediate. The 7-bromo substituent provides a reliable handle for Suzuki-Miyaura cross-coupling, enabling the rapid synthesis of focused libraries to explore the SAR of the 7-position of the imidazopyridine core [1]. This approach is far more efficient than synthesizing each analog de novo, accelerating lead optimization timelines .

Chemical Biology Tool Compound Development for Target Identification

For chemical biologists investigating novel kinase targets, the 7-bromo derivative can be used to create affinity probes. The bromine atom serves as a point for attaching biotin or fluorescent tags after initial SAR is established, or the carboxylic acid can be used to link the compound to a solid support for affinity chromatography [2]. This enables target identification and validation studies that are not possible with the non-halogenated parent compound.

Procurement for Custom Synthesis of Patentable Lead Series

For CROs and pharmaceutical companies seeking to build novel, patentable chemical matter around the imidazopyridine core, this specific 7-bromo-2-acetic acid building block provides a unique and well-documented starting point. Its substitution pattern differentiates it from generic commercial libraries, offering a clear path to composition-of-matter patents when further derivatized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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